molecular formula C18H15N3O5 B11006446 (2R)-(4-hydroxyphenyl){[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}ethanoic acid

(2R)-(4-hydroxyphenyl){[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}ethanoic acid

Cat. No.: B11006446
M. Wt: 353.3 g/mol
InChI Key: JVKBOKFBHFQRTA-MRXNPFEDSA-N
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Description

(4-HYDROXYPHENYL){[(4-OXOQUINAZOLIN-3(4H)-YL)ACETYL]AMINO}ACETIC ACID is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-HYDROXYPHENYL){[(4-OXOQUINAZOLIN-3(4H)-YL)ACETYL]AMINO}ACETIC ACID typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(4-HYDROXYPHENYL){[(4-OXOQUINAZOLIN-3(4H)-YL)ACETYL]AMINO}ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional hydroxyl groups, while reduction could produce more saturated analogs .

Scientific Research Applications

(4-HYDROXYPHENYL){[(4-OXOQUINAZOLIN-3(4H)-YL)ACETYL]AMINO}ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-HYDROXYPHENYL){[(4-OXOQUINAZOLIN-3(4H)-YL)ACETYL]AMINO}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-HYDROXYPHENYL){[(4-OXOQUINAZOLIN-3(4H)-YL)ACETYL]AMINO}ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C18H15N3O5/c22-12-7-5-11(6-8-12)16(18(25)26)20-15(23)9-21-10-19-14-4-2-1-3-13(14)17(21)24/h1-8,10,16,22H,9H2,(H,20,23)(H,25,26)/t16-/m1/s1

InChI Key

JVKBOKFBHFQRTA-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC(C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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